N(6')-acetylkanamycin B(4+)
CAS No.:
Cat. No.: VC1945718
Molecular Formula: C20H43N5O11+4
Molecular Weight: 529.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H43N5O11+4 |
---|---|
Molecular Weight | 529.6 g/mol |
IUPAC Name | [(1S,2R,3S,4S,5R)-2-[(2R,3R,4R,5S,6R)-6-(acetamidomethyl)-3-azaniumyl-4,5-dihydroxyoxan-2-yl]oxy-5-azaniumyl-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium |
Standard InChI | InChI=1S/C20H39N5O11/c1-5(27)25-3-8-13(29)14(30)11(24)19(33-8)35-17-6(21)2-7(22)18(16(17)32)36-20-15(31)10(23)12(28)9(4-26)34-20/h6-20,26,28-32H,2-4,21-24H2,1H3,(H,25,27)/p+4/t6-,7+,8+,9+,10-,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+/m0/s1 |
Standard InChI Key | JVNRAWAXQAGKBK-HLIGCJFYSA-R |
Isomeric SMILES | CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+])[NH3+])[NH3+])O)O |
Canonical SMILES | CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+])[NH3+])[NH3+])O)O |
Introduction
Chemical Structure and Properties
N(6')-acetylkanamycin B(4+) is defined by its molecular formula C20H43N5O11+4 and a molecular weight of 529.6 g/mol. The compound is structurally characterized as a quadruply-charged ammonium ion that forms through protonation of the four free amino groups of N(6')-acetylkanamycin. This protonation state makes it the predominant species at physiological pH (7.3), which has significant implications for its biological activity and pharmacological properties. The compound represents a conjugate acid of N(6')-acetylkanamycin B, maintaining the core aminoglycoside structure while featuring the distinctive acetyl group at the 6' position and four positive charges from the protonated amino groups .
Structural Comparison with Parent Compounds
N(6')-acetylkanamycin B(4+) derives from kanamycin B through acetylation at the 6' position, followed by protonation of all amino groups. Kanamycin B itself features five primary amines: three on two amino sugar rings (3-amino-3-deoxy-D-glucose and 6-amino-6-deoxy-D-glucose) and two on a central cyclohexane ring (2-deoxystreptamine) . The acetylation occurs specifically at the 6' amino group, creating N(6')-acetylkanamycin B, which can then be protonated to form the quadruply-charged species . This structural modification has profound implications for the compound's biological activity, particularly its interaction with bacterial ribosomes and susceptibility to enzymatic degradation.
Physical and Chemical Properties
The physical and chemical properties of N(6')-acetylkanamycin B(4+) are largely determined by its charged nature and complex structure. The compound exhibits specific collision cross-section values when analyzed by mass spectrometry, with predicted values ranging from 219.8 Ų for the molecule itself to 221.3 Ų for the [M+H]+ adduct . These properties are crucial for analytical identification and characterization of the compound in research settings. The solubility profile of N(6')-acetylkanamycin B(4+) is influenced by its charged nature, making it highly water-soluble but less soluble in organic solvents, which affects its extraction, purification, and formulation for potential therapeutic applications.
Formation and Biochemistry
N(6')-acetylkanamycin B, the precursor to N(6')-acetylkanamycin B(4+), forms through an enzymatic reaction catalyzed by aminoglycoside N(6')-acetyltransferase. This enzyme transfers an acetyl group from acetyl-CoA to the 6' amino position of kanamycin B, producing N(6')-acetylkanamycin B . The reaction can be represented as: Acetyl-CoA + kanamycin-B = CoA + N(6')-acetylkanamycin-B . The subsequent protonation of all amino groups at physiological pH leads to the formation of the quadruply-charged N(6')-acetylkanamycin B(4+) species, which predominates in biological systems.
The aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] is of particular clinical importance in this context. This enzyme is found in over 70% of AAC(6')-I-producing gram-negative clinical isolates and plays a significant role in aminoglycoside resistance . The enzyme catalyzes the acetylation of aminoglycosides using acetyl-CoA as a donor substrate, which can render antibiotics like amikacin ineffective against resistant bacteria . The prevalence of this enzyme among gram-negative pathogens highlights the clinical relevance of understanding compounds like N(6')-acetylkanamycin B(4+) and their role in antibiotic resistance mechanisms.
Protonation States and pKa Values
The formation of N(6')-acetylkanamycin B(4+) depends on the protonation of the amino groups present in the molecule. Understanding the pKa values of these amino groups provides insight into the pH-dependent behavior of the compound. Research has determined the individual pKa values of amino groups in kanamycin B, which are relevant to understanding the protonation behavior of its derivatives, including N(6')-acetylkanamycin B . The average pKa values for each individual nitrogen atom on kanamycin B are: N-1 = 8.10, N-3 = 6.78, N-2′ = 7.36, N-6′ = 8.97, and N-3″ = 7.65 .
Individual Nitrogen Atoms pKa Values in Kanamycin B |
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Method |
1H NMR |
13C NMR |
15N HMBC NMR |
Average |
The assignment order of the average ionization constants is N-6′ > N-1 > N-3′′ > N-2′ > N-3, indicating that the N-6′ position has the highest pKa value . This is particularly relevant for N(6')-acetylkanamycin B(4+) since the acetylation occurs at the N-6′ position, potentially altering the protonation behavior of the molecule. At physiological pH (7.3), all four remaining amino groups (excluding the acetylated N-6′) would be predominantly protonated, leading to the formation of the quadruply-charged species.
Relation to Antibiotic Resistance
N(6')-acetylkanamycin B(4+) holds significant relevance in the context of antibiotic resistance, particularly against aminoglycoside antibiotics. The formation of N(6')-acetylkanamycin B through enzymatic acetylation represents a common mechanism of aminoglycoside resistance in gram-negative bacteria . This modification reduces the binding affinity of aminoglycosides to their target site on the bacterial ribosome, thereby diminishing their antimicrobial efficacy. The prevalence of enzymes like AAC(6')-Ib in clinical isolates underscores the importance of understanding compounds like N(6')-acetylkanamycin B(4+) in addressing the growing challenge of antibiotic resistance.
The frequent use of aminoglycoside antibiotics in treating serious gram-negative infections has been accompanied by the emergence of multiple resistance mechanisms, including enzymatic modification by acetyltransferases . Research has shown that various N-substituted derivatives of kanamycin, including N-ethylkanamycin B and N-AHBA-kanamycin A, exhibit different levels of resistance to inactivating enzymes . These findings highlight the structure-activity relationships that govern aminoglycoside susceptibility to enzymatic modification and resistance.
Inhibition Strategies and Therapeutic Approaches
Understanding the properties of N(6')-acetylkanamycin B(4+) and its formation through enzymatic acetylation has led to the development of potential strategies to overcome aminoglycoside resistance. One approach involves the use of metal ions, such as Zn2+, Cu2+, or Ag1+, which can inhibit the AAC(6')-Ib-mediated inactivation of aminoglycosides . For example, silver acetate has been found to be a robust inhibitor of enzymatic acetylation mediated by AAC(6')-Ib in vitro . The addition of this compound to aac(6')-Ib harboring Acinetobacter baumannii and Escherichia coli cultures resulted in a dramatic reduction of resistance levels .
Another strategy involves the use of antisense technologies to inhibit the expression of resistance genes like aac(6')-Ib. Studies have identified regions in the mRNA of aac(6')-Ib that are available for interaction with antisense oligonucleotides, which can lead to RNase H-mediated degradation of the mRNA and reduction in resistance to aminoglycosides like amikacin . These approaches represent potential avenues for restoring the efficacy of aminoglycoside antibiotics against resistant bacteria by targeting the mechanisms that lead to the formation of compounds like N(6')-acetylkanamycin B.
Analytical Methods and Characterization
The characterization and analysis of N(6')-acetylkanamycin B(4+) involve various analytical techniques that provide insights into its structure, purity, and properties. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N HMBC, has been instrumental in determining the pKa values of individual amino groups in related compounds like kanamycin B . These techniques allow researchers to observe the chemical shifts of specific atoms at different pH values, providing information about the protonation behavior of the molecule. Similar approaches can be applied to study N(6')-acetylkanamycin B(4+) and understand its pH-dependent properties.
Mass spectrometry is another valuable technique for analyzing N(6')-acetylkanamycin B(4+). Predicted collision cross-section values for various adducts of the compound provide characteristic parameters for its identification and characterization . The table below summarizes these predicted values:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 526.27188 | 221.3 |
[M+Na]+ | 548.25382 | 221.5 |
[M+NH4]+ | 543.29842 | 221.9 |
[M+K]+ | 564.22776 | 222.2 |
[M-H]- | 524.25732 | 214.2 |
[M+Na-2H]- | 546.23927 | 238.6 |
[M]+ | 525.26405 | 219.8 |
[M]- | 525.26515 | 219.8 |
These analytical parameters are crucial for the identification and characterization of N(6')-acetylkanamycin B(4+) in research and clinical settings. They provide the basis for developing sensitive and specific methods for detecting and quantifying this compound in various matrices, which is essential for studying its pharmacokinetics, metabolism, and role in antibiotic resistance.
Research Applications and Future Directions
Research on N(6')-acetylkanamycin B(4+) and related compounds contributes to a broader understanding of aminoglycoside antibiotics and strategies to combat resistance. The compound serves as a model for studying the effects of chemical modifications on aminoglycoside activity and susceptibility to resistance mechanisms. Future research directions may include the development of novel aminoglycoside derivatives that are less susceptible to enzymatic inactivation, as well as compounds that can inhibit the enzymes responsible for aminoglycoside modification.
The role of N(6')-acetylkanamycin B(4+) in understanding the structure-activity relationships of aminoglycosides extends beyond antibiotic resistance. The compound's unique structural features and charged nature make it relevant for studies on aminoglycoside transport, binding to target sites, and interaction with biological membranes. These aspects are crucial for designing more effective and less toxic aminoglycoside antibiotics that can overcome existing resistance mechanisms and provide new options for treating bacterial infections.
Collaborative research approaches that combine structural biology, medicinal chemistry, and microbiology will be essential for advancing our understanding of N(6')-acetylkanamycin B(4+) and its implications in antibiotic therapy. Techniques like X-ray crystallography and cryo-electron microscopy can provide detailed structural information about the interaction of this compound with its targets and the enzymes involved in its formation. This knowledge can guide the rational design of new antibiotics and inhibitors of resistance mechanisms, addressing the growing challenge of antimicrobial resistance.
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